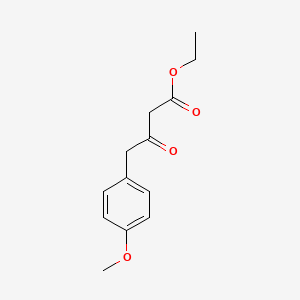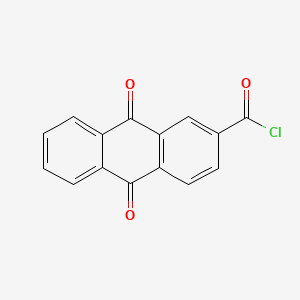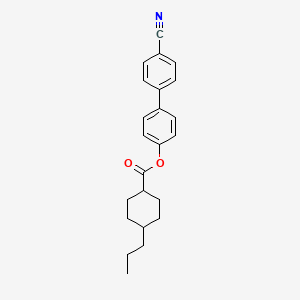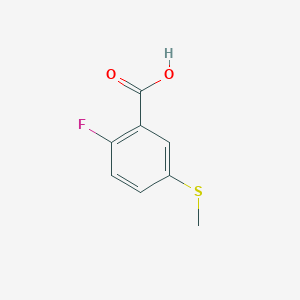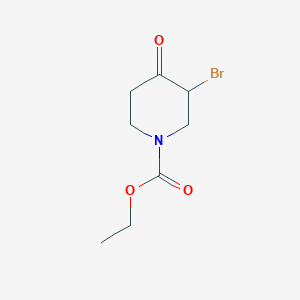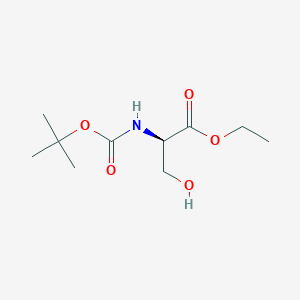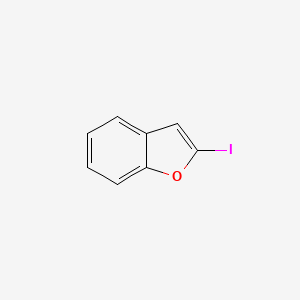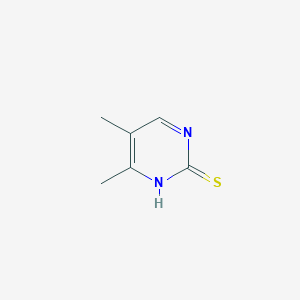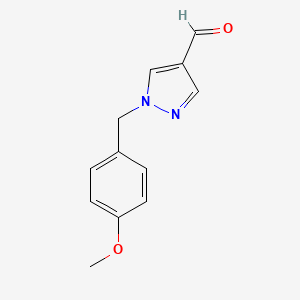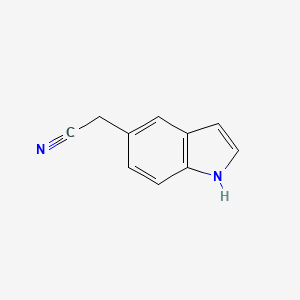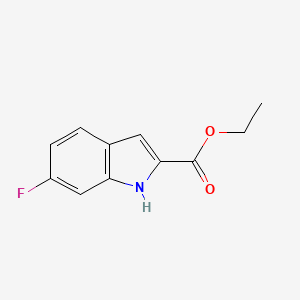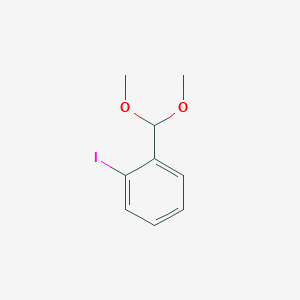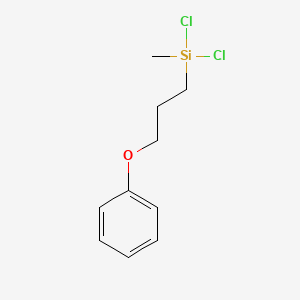
3-Phenoxypropylmethyldichlorosilane
Vue d'ensemble
Description
3-Phenoxypropylmethyldichlorosilane is a chemical compound with the molecular formula C10H14Cl2OSi . It is a liquid substance that belongs to the category of halosilanes . The IUPAC name for this compound is dichloro-methyl-(3-phenoxypropyl)silane .
Molecular Structure Analysis
The molecular structure of 3-Phenoxypropylmethyldichlorosilane consists of a silicon atom bonded to a methyl group and two chlorine atoms. The silicon atom is also bonded to a propyl group, which is further connected to a phenoxy group . For a more detailed analysis, techniques such as 3D electron diffraction can be used to determine three-dimensional molecular structures .Physical And Chemical Properties Analysis
3-Phenoxypropylmethyldichlorosilane has a molecular weight of 249.21 g/mol . It has a boiling point of 110°C at 1mmHg and a density of 1.158 g/mL . The refractive index at 20°C is 1.5150 . These properties can be analyzed using various techniques as described in the sources .Applications De Recherche Scientifique
Surface Functionalization and Stability
3-Phenoxypropylmethyldichlorosilane (and related silane compounds) are used to functionalize surface areas, particularly in enhancing the stability and reactivity of surfaces for various applications. The challenge of preserving surface functionality, especially when exposed to water, has been addressed by studying the hydrolytic stability of aminosilane-derived layers on silica surfaces. The stability is influenced by the reaction conditions and the structural features of the aminosilanes, with layers prepared in anhydrous conditions showing greater density and hydrolytic stability. This finding is crucial for applications requiring durable functional coatings in aqueous or humid environments (Smith & Chen, 2008).
Enhancement of Thermal Stability in Polymers
The addition of functionalized polysiloxanes, including derivatives of silane compounds similar to 3-Phenoxypropylmethyldichlorosilane, to polymers such as polyurethane has been shown to significantly increase thermal stability. The creation of hybrid materials through this addition has the potential to increase the thermal decomposition temperature dramatically, enhancing the material's durability and lifespan under high-temperature conditions. This application is particularly relevant in industries requiring materials that can withstand extreme temperatures without degrading (Liu et al., 2019).
Modeling of Silica Surfaces
Silsesquioxanes, closely related to silane compounds, have been utilized as models for silica surfaces. These models are instrumental in understanding the surface chemistry and interactions of silica, which is pivotal in developing new materials and coatings with specific properties, including hydrophobicity, reactivity, and stability against environmental factors. This research helps in tailoring surface modifications for improved performance in various applications, from catalysis to sensor technology (Feher, Newman, & Walzer, 1989).
Organic Synthesis and Material Science
In material science and organic synthesis, compounds like 3-Phenoxypropylmethyldichlorosilane are valuable for modifying organic molecules or surfaces to achieve desired properties or reactivities. The reaction of phenyldichlorosilane with allylphenyl ether, for example, illustrates the complex pathways and products that can be achieved, providing insights into the synthesis of new materials with specific functionalities or the modification of existing materials for enhanced performance (Andrianov, Volkova, & Bogdanova, 1970).
Safety And Hazards
3-Phenoxypropylmethyldichlorosilane is a hazardous substance. It causes severe skin burns and eye damage . When exposed to water or open flame, it may produce irritating fumes of hydrogen chloride and organic acid vapors . Therefore, it’s important to handle this substance with appropriate safety measures .
Propriétés
IUPAC Name |
dichloro-methyl-(3-phenoxypropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2OSi/c1-14(11,12)9-5-8-13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVPUEUBWCITSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCOC1=CC=CC=C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554656 | |
| Record name | Dichloro(methyl)(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxypropylmethyldichlorosilane | |
CAS RN |
28229-56-3 | |
| Record name | Dichloro(methyl)(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



